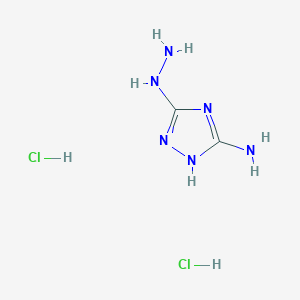

5-hydrazinyl-4H-1,2,4-triazol-3-amine dihydrochloride

Description

5-Hydrazinyl-4H-1,2,4-triazol-3-amine dihydrochloride is a triazole derivative featuring a hydrazinyl substituent at the 5-position and an amine group at the 3-position, with two hydrochloride counterions enhancing its solubility in polar solvents. The dihydrochloride salt form improves stability and aqueous solubility, making it suitable for further functionalization or biological testing.

Properties

IUPAC Name |

3-hydrazinyl-1H-1,2,4-triazol-5-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N6.2ClH/c3-1-5-2(6-4)8-7-1;;/h4H2,(H4,3,5,6,7,8);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBUQZODQUKBSSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=NN1)NN)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8Cl2N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazine-Based Cyclization

The core triazole ring is formed via the reaction between hydrazine and a carboxylic acid, typically formic acid, under reflux. A critical innovation lies in using a 2–5% stoichiometric deficiency of formic acid to minimize byproducts such as 4,4′-bis(1,2,4-triazole). For example:

$$

\text{N}2\text{H}4 + \text{HCOOH} \rightarrow \text{C}2\text{H}4\text{N}4 + \text{H}2\text{O}

$$

This exothermic reaction proceeds at 85°C initially, followed by distillation at 170°C under reduced pressure (20–100 mm Hg) to remove water.

Reaction Optimization and Parameter Analysis

Stoichiometric Ratios and Yield

Data from triazole synthesis patents demonstrate that a 2.5% deficiency of formic acid maximizes yield (82%) and purity (99.9%):

| Parameter | Value | Impact on Purity |

|---|---|---|

| Formic acid deficiency | 2.5% | 99.9% purity |

| Reaction temperature | 170°C | Reduces byproducts |

| Pressure | 50 mm Hg | Enhances distillation |

Solvent and Crystallization

Crude product purification employs isopropanol recrystallization :

- Dissolution at 75°C followed by slow cooling to 5°C yields crystalline 5-hydrazinyl-4H-1,2,4-triazol-3-amine dihydrochloride.

- Washing with cold isopropanol reduces residual impurities to <0.1%.

Industrial-Scale Production

Process Intensification

Industrial methods prioritize:

- Continuous flow reactors to maintain optimal temperature and pressure.

- In-line distillation for immediate water removal, preventing hydrolysis.

Quality Control Metrics

Batch analyses from patented processes reveal consistent outcomes:

| Metric | Industrial Standard | Achieved Value |

|---|---|---|

| Purity (HPLC) | >99.5% | 99.9% |

| Water content | <0.2% | 0.14% |

| Yield | >80% | 82% |

Comparative Analysis of Methodologies

Chemical Reactions Analysis

Condensation Reactions with Carbonyl Compounds

The hydrazinyl group participates in condensation reactions with aldehydes or ketones to form hydrazones. For example:

-

Reaction with formaldehyde : Forms a hydrazone derivative under acidic conditions, confirmed by NMR spectral shifts (δ 7.45–7.95 ppm for NH and aromatic protons) .

-

Applications : Similar triazole-hydrazine hybrids have been used in the synthesis of Schiff bases for antimicrobial and antitumor agents .

Cyclization to Tetrazine Derivatives

Under oxidative conditions, the compound serves as a precursor for high-energy tetrazine systems:

-

Oxidation with NaNO2_22/AcOH : Converts hydrazinyl-triazoles to 1,2,4,5-tetrazines (e.g., 3,6-dihydrazino-1,2,4,5-tetrazine, 24 ) .

-

Key data :

Product Yield (%) Decomposition Temp (°C) 3,6-Dihydrazino-DHT 70 270

Nucleophilic Substitution Reactions

The amino and hydrazinyl groups undergo nucleophilic substitution with electrophilic reagents:

-

Reaction with succinic anhydride : Forms N-substituted propanamides (e.g., 5a–5b ) under microwave irradiation, confirmed by IR ( 1639–1663 cm) .

Nitration and Nitrofunctionalization

Nitration reactions introduce nitro groups to enhance energetic properties:

-

Nitration with HNO3_33/H2_22SO4_44 : Produces nitramino derivatives (e.g., ethyl 2-[5-(nitramino)-1H-1,2,4-triazol-3-yl]acetate, 5 ) .

-

Conditions : 100% HNO, 6 h reaction time.

Coordination Chemistry

The triazole and hydrazine motifs act as ligands for metal complexes:

-

Cu(II) complexes : Exhibit enhanced catalytic activity in oxidation reactions, with stability up to 220°C .

Derivatization for Bioactive Compounds

The compound is a scaffold for pharmacologically active derivatives:

Scientific Research Applications

Chemistry

5-Hydrazinyl-4H-1,2,4-triazol-3-amine dihydrochloride serves as a building block in synthesizing more complex molecules. It is particularly useful in developing new heterocyclic compounds due to its reactive hydrazinyl group. The compound can undergo various transformations such as:

- Oxidation : Can yield azides or oxidized derivatives.

- Reduction : Produces reduced forms under specific conditions.

- Substitution Reactions : Involves nucleophilic substitution with electrophiles.

Biology

Research indicates that this compound exhibits potential biological activities , including:

- Antimicrobial Properties : Studies have shown that derivatives of 1,2,4-triazoles exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, molecular docking studies have indicated strong binding affinities of triazole derivatives to bacterial enzymes .

- Anticancer Activities : The compound's mechanism may involve forming covalent bonds with biomolecules, disrupting normal cellular functions. Preliminary studies suggest promising anticancer properties.

Medicine

Ongoing research is investigating the therapeutic potential of 5-hydrazinyl-4H-1,2,4-triazol-3-amine dihydrochloride in treating various diseases. Its structural features allow it to interact with biological targets effectively, making it a candidate for drug development .

Case Studies

Several studies highlight the applications and effectiveness of 5-hydrazinyl-4H-1,2,4-triazol-3-amine dihydrochloride:

Mechanism of Action

The mechanism of action of 5-hydrazinyl-4H-1,2,4-triazol-3-amine dihydrochloride involves its interaction with specific molecular targets. The hydrazinyl and amine groups can form hydrogen bonds and other interactions with biological molecules, potentially inhibiting or modifying their function. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-hydrazinyl-4H-1,2,4-triazol-3-amine dihydrochloride with structurally related triazole derivatives, emphasizing substituent effects, physicochemical properties, and applications:

Key Observations:

Substituent Effects on Solubility and Stability: The dihydrochloride salt form (e.g., in 5-hydrazinyl and 5-(2-aminoethyl) derivatives) enhances aqueous solubility compared to neutral analogs like HM-I . Methyl substitution (e.g., 1-methyl derivative) improves thermal stability, as seen in antimicrobial studies .

Functional Group Impact on Applications: Hydrazinyl and Aminoethyl Groups: These polar substituents favor pharmaceutical applications due to their ability to form hydrogen bonds and interact with biological targets . Nitro Groups (HM-I): Electron-withdrawing nitro groups in HM-I increase explosive performance by optimizing oxygen balance and detonation velocity .

Neutral triazole derivatives (e.g., N,N5-diphenyl-1H-1,2,4-triazol-3-amine) exhibit reduced solubility but higher membrane permeability, as noted in anticancer studies .

Biological Activity

5-Hydrazinyl-4H-1,2,4-triazol-3-amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.

The compound has the molecular formula and a molecular weight of 187.03 g/mol. Its synthesis typically involves the reaction of hydrazine with precursors containing the triazole ring, such as 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole under controlled conditions .

Synthesis Route

| Step | Reaction | Conditions |

|---|---|---|

| 1 | Hydrazine hydrate + precursor | Controlled temperature |

| 2 | Purification | Recrystallization |

The biological activity of 5-hydrazinyl-4H-1,2,4-triazol-3-amine dihydrochloride is attributed to its ability to form hydrogen bonds with biological targets, potentially inhibiting or modifying their functions. The compound's hydrazinyl and amine groups are crucial for its interaction with various biomolecules .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity , making it a candidate for developing new antibiotics. In vitro studies have shown that it can inhibit the growth of various bacterial strains, although specific IC50 values need further exploration .

Anticancer Activity

Several studies have investigated the anticancer properties of 5-hydrazinyl-4H-1,2,4-triazol-3-amine dihydrochloride. For instance:

- Cell Line Studies : In MCF-7 breast cancer cells, the compound demonstrated significant cytotoxicity with an IC50 value lower than that of standard chemotherapeutic agents like 5-Fluorouracil .

| Cell Line | IC50 (µM) | Comparison Agent | IC50 (µM) |

|---|---|---|---|

| MCF-7 | 11.73 | 5-Fluorouracil | 17.02 |

Case Study: Anticancer Efficacy

A recent study explored the effects of 5-hydrazinyl-4H-1,2,4-triazol-3-amine dihydrochloride on apoptosis in cancer cells. The results indicated that treatment with this compound led to increased levels of caspase activity, suggesting its role in promoting programmed cell death in cancerous cells .

Case Study: Antimicrobial Activity

Another study focused on the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The compound showed promising results in inhibiting bacterial growth at low concentrations, warranting further investigation into its mechanism and potential as an antibiotic .

Q & A

Q. What are the recommended synthetic methodologies for 5-hydrazinyl-4H-1,2,4-triazol-3-amine dihydrochloride?

A general synthesis approach involves refluxing precursors with hydrazine hydrate in n-butanol, followed by alkaline precipitation (KOH) and acidification with HCl to isolate the dihydrochloride salt. For example, hydrazine-mediated cyclization of triazole intermediates under reflux conditions (4–6 hours) yields the core structure, which is then protonated with HCl to form the dihydrochloride . Optimization may require adjusting stoichiometric ratios of hydrazine (1.5–3 equivalents) and reaction time.

Q. How is structural characterization of this compound performed in academic research?

Common techniques include:

- X-ray crystallography to resolve the 3D molecular configuration (e.g., triazole ring geometry and hydrazinyl group orientation) .

- NMR spectroscopy (¹H/¹³C) to confirm proton environments and substituent positions.

- Mass spectrometry (MS) for molecular weight validation and fragmentation pattern analysis.

- Elemental analysis to verify purity and stoichiometry of the dihydrochloride form.

Q. What safety protocols are critical during handling and disposal?

- Waste management : Separate aqueous and organic waste streams. The compound’s hydrazine-derived residues require neutralization (e.g., with dilute acetic acid) before disposal. Collaborate with certified waste treatment agencies to prevent environmental release .

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to minimize exposure to hydrazine derivatives and HCl vapors.

Advanced Research Questions

Q. How can computational methods optimize synthesis and reaction design?

Quantum chemical calculations (e.g., DFT) predict reaction pathways, intermediates, and transition states. For example, ICReDD’s approach integrates reaction path searches with experimental validation to narrow optimal conditions (e.g., solvent choice, temperature) and reduce trial-and-error experimentation. This method has reduced reaction development timelines by 30–50% in analogous triazole systems .

Q. How can conflicting structural or spectral data be resolved?

Contradictions in NMR/X-ray data (e.g., proton coupling or crystal packing discrepancies) are addressed via:

- Multi-technique validation : Cross-check with IR (to confirm NH/amine stretches) and high-resolution MS.

- Dynamic NMR studies : Resolve tautomerism or conformational flexibility in the triazole ring .

- Temperature-dependent crystallography : Identify polymorphic forms or solvent-dependent packing effects .

Q. What strategies are effective for designing bioactive derivatives?

- Functionalization : React the hydrazinyl group with aldehydes (e.g., substituted benzaldehydes) to form Schiff base derivatives. Reflux in ethanol with glacial acetic acid as a catalyst yields stable imine-linked analogs .

- Heterocyclic fusion : Incorporate thiadiazole or oxadiazole moieties via cyclocondensation with CS₂ or carboxylic acid derivatives, enhancing antimicrobial or antitumor activity .

Q. How can reaction mechanisms for triazole derivatization be elucidated?

- Isolation of intermediates : Trap transient species (e.g., hydrazone intermediates) using low-temperature quenching.

- Kinetic studies : Monitor reaction progress via HPLC or in-situ FTIR to determine rate laws and activation energies.

- Isotopic labeling : Use ¹⁵N-labeled hydrazine to track nitrogen incorporation into the triazole ring .

Q. What methodologies support structure-activity relationship (SAR) studies?

- Analog synthesis : Modify substituents on the triazole ring (e.g., alkyl, aryl, or heteroaryl groups) and compare bioactivity. For example, pyridyl-thiol analogs show enhanced enzyme inhibition .

- Molecular docking : Screen derivatives against target proteins (e.g., bacterial dihydrofolate reductase) to prioritize synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.